Mushroom Tyrosinase Inhibition: Piperidinylmethyl Derivative vs. High-Potency Aryl-Substituted Analogs
5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol inhibits mushroom tyrosinase with an IC50 of 970 nM, placing it in a moderate potency range that is distinctly differentiated from both ultra-potent aryl-substituted analogs (IC50 as low as 0.003 μM for 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide) and weakly active alkyl-substituted derivatives (IC50 > 1,000 μM) [1][2]. This moderate potency, combined with the basic piperidine nitrogen (predicted pKa 3.89 ± 0.70), offers a tunable profile for programs requiring balanced enzyme inhibition without complete target suppression .
| Evidence Dimension | Mushroom tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 970 nM (0.97 μM) |
| Comparator Or Baseline | 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide IC50 = 0.003 μM; kojic acid IC50 = 16.83 μM; weakly active alkyl analogs IC50 > 1,000 μM |
| Quantified Difference | ~323-fold less potent than the most potent analog in class; ~17-fold more potent than kojic acid (based on order-of-magnitude comparison) |
| Conditions | Mushroom tyrosinase; preincubation 5 min; substrate L-DOPA; measurement after 10 min |
Why This Matters
For programs seeking tyrosinase modulation without the cytotoxicity risks associated with sub-nanomolar inhibitors, the moderate potency of the piperidinylmethyl derivative provides a wider therapeutic window and reduced likelihood of complete target shutdown.
- [1] BindingDB. BDBM50320310: IC50 970 nM mushroom tyrosinase. CHEMBL1085991. View Source
- [2] Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies. Bioorg Med Chem. 2021. 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide IC50 = 0.003 μM; kojic acid IC50 = 16.83 μM. View Source
